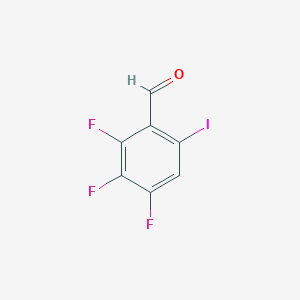

2,3,4-Trifluoro-6-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H2F3IO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoro-6-iodobenzaldehyde consists of a benzene ring with three fluorine atoms, one iodine atom, and an aldehyde group attached to it . The InChI code for this compound is 1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H .Physical And Chemical Properties Analysis

The boiling point of 2,3,4-Trifluoro-6-iodobenzaldehyde is predicted to be 250.3±40.0 °C, and its density is predicted to be 2.105±0.06 g/cm3 .Scientific Research Applications

Synthesis and Catalysis

- Catalyst Precursors for Heck and Suzuki Reactions : A study by Rocaboy & Gladysz (2003) detailed the synthesis of thermomorphic fluorous imine and thioether palladacycles from p-iodobenzaldehyde. These palladacycles serve as precursors for highly active catalysts in Heck and Suzuki reactions, showcasing the potential of modified iodobenzaldehydes in facilitating carbon-carbon bond-forming reactions (Rocaboy & Gladysz, 2003).

Spectroscopy and Structural Analysis

- Vibrational Spectroscopy Studies : Kumar et al. (2015) conducted XRD, FT-IR, Raman, and DFT studies on 3-iodobenzaldehyde to characterize its structure and investigate the effects of halogen substitution. Although not directly on 2,3,4-trifluoro-6-iodobenzaldehyde, this research provides insights into the structural and vibrational properties of halogenated benzaldehydes, which are crucial for understanding their chemical behavior (Kumar et al., 2015).

Material Science

- Fluorinated Polyaminal Networks for CO2 Adsorption : A study by Li, Zhang, & Wang (2016) focused on the synthesis of fluorinated microporous polyaminals using monaldehyde compounds, including 4-trifluoromethylbenzaldehyde. These materials showed significant improvements in CO2 adsorption capabilities due to their high surface areas and tailored pore sizes, indicating the potential utility of fluorinated benzaldehydes in creating efficient materials for gas adsorption and separation processes (Li, Zhang, & Wang, 2016).

Organic Chemistry

- Synthesis of Glycosylation Agents : Crich & Vinogradova (2007) explored the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides. The study highlighted the effect of fluorine substituents on glycosylation stereoselectivity, demonstrating the significance of fluorinated compounds in organic synthesis and the development of stereoselective agents (Crich & Vinogradova, 2007).

properties

IUPAC Name |

2,3,4-trifluoro-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZWHOOZVFXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)C=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-6-iodobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)